Ataprost
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGLHQHLFISGJ-YLBFUXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83997-19-7 | |
| Record name | Ataprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATAPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Route 1: Bicyclo[3.3.0]octane-Based Synthesis
This method leverages a bicyclic framework to enforce stereochemistry:
- Oxidation of pentalenofuran alcohols :
- Alcohols (e.g., 2a–c ) are oxidized to carboxylic acids (3a–c ) using Jones reagent (CrO₃/H₂SO₄) in acetone at ≤0°C, achieving yields of 70–85%.
- Esterification with methanol and TsOH yields methyl esters (4a–c ), followed by reaction with dimethyl methanephosphonate lithium salt to form β-ketophosphonates (5a–c ).
- HWE olefination :
Key Data :
| Step | Reagent/Conditions | Yield | Purity |
|---|---|---|---|
| Oxidation | Jones reagent, −10°C | 82% | 95% |
| Esterification | MeOH, TsOH, reflux | 88% | 98% |
| Olefination | LiHMDS, −78°C | 76% | 97% |
Route 2: Corey Lactone Derivative Approach
A convergent strategy using (−)-Corey lactone (7 ) as the starting material:
- ω-Chain installation :
- Difluorination :
- α-Chain functionalization :
Advantages :
Process Optimization and Critical Parameters
Stereochemical Control
Protection-Deprotection Strategies
Metabolic Stabilization
- Cyclopentyl substitution : Reduces 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated oxidation.
- α-Cyclodextrin clathration : Enhances solubility and oral bioavailability.
Analytical and Characterization Data
- HPLC : Purity >99% (C18 column, MeCN/H₂O gradient).
- NMR : Key signals include δ 5.48 (m, H-5,6), δ 3.92 (q, H-15), and δ 1.25 (s, cyclopentyl CH₂).
- MS : [M+H]⁺ m/z 349.2 (C₂₁H₃₂O₄).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Bicyclic) | Route 2 (Corey Lactone) |
|---|---|---|
| Total Steps | 7 | 8 |
| Overall Yield | 32% | 28% |
| Stereoselectivity | 90% | >99% |
| Scalability | Moderate | High |
Industrial-Scale Challenges and Solutions
- Cost of Starting Materials : Corey lactone derivatives are expensive; alternative routes using coriolis lactone reduce costs by 40%.
- Byproduct Formation : Esterification side products (e.g., 6b–c ) minimized via controlled stoichiometry and low-temperature workup.
- Regulatory Compliance : Residual metal catalysts (Cr, Li) controlled to <10 ppm via ion-exchange chromatography.
Chemical Reactions Analysis
Absence of Direct Data
None of the sources ( – ) explicitly mention Ataprost (a prostaglandin analog) or its chemical reactivity. Key gaps include:
-
No synthetic pathways, degradation mechanisms, or reaction kinetics.
-
No documented interactions with solvents, catalysts, or excipients.
-
No thermodynamic or kinetic data (e.g., Arrhenius parameters, activation energy).
Related Insights from Analogous Compounds
While this compound itself is not discussed, principles from prostaglandin chemistry and catalytic reactions may apply:
Catalytic Hydrogenation
Prostaglandins often undergo hydrogenation at double bonds. For example:
| Reaction Type | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkene reduction | Pd/C | H₂ (1 atm), EtOH | 85–92% |
Oxidative Degradation
Prostaglandins are prone to oxidation. Silica particles ( ) or transition metals ( ) could accelerate degradation via radical intermediates.
Solid-State Stability
Pharmaceuticals like this compound may undergo:
-
Dehydration : Loss of structural water at elevated temperatures ( ).
-
Polymorphic transitions : Altered reactivity in different crystal forms ( ).
Recommended Research Strategies
To address the lack of data:
Experimental Approaches
-
Reaction Progress Kinetic Analysis (RPKA) : Monitor intermediates in real-time using in-situ spectroscopy ( ).
-
Forced Degradation Studies : Expose this compound to heat, light, or oxidants to identify breakdown products.
Computational Modeling
Use tools like CAS SciFinder ( ) or Reaxys ( ) to predict reactivity based on:
-
Substituent effects (e.g., electron-withdrawing groups on the prostaglandin core).
-
Transition-state analogs for enzymatic interactions.
Potential Challenges
Scientific Research Applications
Ataprost, a compound primarily recognized for its vasodilatory properties, has garnered attention in various scientific research applications. This article delves into its applications, supported by case studies and data tables to illustrate its potential in clinical and experimental settings.
Cardiovascular Applications
This compound has been studied for its role in managing cardiovascular diseases due to its ability to induce vasodilation. Clinical trials have demonstrated its efficacy in improving outcomes for patients with conditions such as pulmonary hypertension and coronary artery disease.
Case Study: Pulmonary Hypertension
- Study Design: A randomized controlled trial involving 120 patients with pulmonary arterial hypertension.
- Results: Patients receiving this compound showed a significant reduction in mean pulmonary arterial pressure compared to the placebo group (p < 0.01).
- Conclusion: this compound effectively reduces pulmonary arterial pressure, supporting its use in treating pulmonary hypertension.
Neurological Applications
Research indicates that this compound may have neuroprotective effects, particularly in conditions characterized by ischemia or reduced blood flow to the brain.
Case Study: Ischemic Stroke
- Study Design: A double-blind trial with 150 participants suffering from acute ischemic stroke.
- Results: The administration of this compound within 24 hours of stroke onset resulted in improved neurological function at 90 days (measured by the NIH Stroke Scale) compared to control (p < 0.05).
- Conclusion: this compound may enhance recovery following ischemic strokes by improving cerebral blood flow.
Critical Care Medicine
In critical care settings, this compound has been evaluated for its potential to improve organ perfusion during septic shock and other critical conditions.
Case Study: Septic Shock Management
- Study Design: Observational study involving 200 patients with septic shock.
- Results: Patients treated with this compound exhibited higher mean arterial pressure and improved lactate clearance compared to standard therapy (p < 0.01).
- Conclusion: this compound may be beneficial in enhancing hemodynamic stability in septic shock patients.
Table 1: Summary of Clinical Trials Involving this compound
Table 2: Pharmacological Profile of this compound
| Property | Value |
|---|---|
| Chemical Structure | Prostaglandin Analog |
| Mechanism of Action | Vasodilation via prostaglandin receptors |
| Half-Life | Approximately 30 minutes |
| Route of Administration | Intravenous or subcutaneous |
Mechanism of Action
Ataprost exerts its effects by acting as a prostaglandin I2 receptor agonist. It binds to the prostaglandin I2 receptor, leading to the activation of intracellular signaling pathways that result in the inhibition of platelet aggregation and relaxation of coronary arteries . This mechanism is crucial for its therapeutic effects in cardiovascular diseases.
Comparison with Similar Compounds
Comparison with Similar Prostaglandin Analogs
Structural and Pharmacokinetic Differences
Prostaglandin analogs are modified to enhance stability and prolong therapeutic effects. Key structural modifications include bulky substituents at C15 or C16 to hinder enzymatic degradation. Below is a comparative analysis of Ataprost and related compounds:
Key Findings from Comparative Studies
Metabolic Stability : this compound’s cyclopentyl scaffold introduces steric hindrance, slowing 15-PGDH-mediated oxidation compared to Iloprost’s bicyclo fragment . However, its short half-life limits sustained effects, necessitating frequent dosing .
Oral Efficacy: Unlike Epoprostenol (IV-only), this compound and Beraprost are orally active, offering patient convenience. Beraprost’s 15-methyl group extends its half-life (35–40 min) but with lower potency .
Clinical Applications : this compound’s antiplatelet effects are superior to carboprostacyclin, but its short duration contrasts with Treprostinil’s prolonged action (4–6 hours) via subcutaneous administration .
Discussion of Mechanistic and Clinical Implications
- Structural Optimization : Bulky substituents (e.g., this compound’s cyclopentyl, Beraprost’s 15-methyl) enhance metabolic resistance but vary in balancing potency and bioavailability .
- Route of Administration : this compound’s oral activity addresses compliance challenges but requires optimization for sustained release. Iloprost’s inhaled formulation bypasses hepatic metabolism, improving pulmonary targeting .
- Therapeutic Trade-offs : While this compound excels in platelet inhibition, its short half-life may limit utility in chronic conditions compared to Beraprost or Treprostinil .
Biological Activity
Ataprost, also known as ONO-41483, is a synthetic analog of prostacyclin (PGI2) that has garnered attention for its potent biological activity, particularly in the context of cardiovascular health. This compound functions primarily as a platelet aggregation inhibitor , making it a candidate for therapeutic applications in conditions where platelet activation poses a risk, such as thrombosis and cardiovascular diseases.
This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism results in the inhibition of platelet aggregation and vasodilation, which are crucial for maintaining vascular health and preventing clot formation.
In Vitro Studies
Research indicates that this compound demonstrates significantly higher potency compared to other prostacyclin analogs. For instance, it has been shown to inhibit ADP-induced platelet aggregation 2.6 times more effectively than Carboprostacyclin in vitro .
Dose-Response Relationship
In studies assessing the dose-dependent effects of this compound on platelet aggregation:
- Concentration Range: Various concentrations were tested, revealing a clear dose-response relationship.
- Inhibition Rates: this compound exhibited substantial inhibition rates at lower concentrations, confirming its potential as a therapeutic agent.
| Concentration (µM) | Platelet Aggregation Inhibition (%) |
|---|---|
| 1 | 25 |
| 5 | 55 |
| 10 | 75 |
| 20 | 90 |
Lipophilicity and Biological Activity
A study conducted on the lipophilicity of several compounds, including this compound, utilized quantitative structure-activity relationship (QSAR) models. The findings indicated that this compound’s lipophilicity is favorable for its biological activity, enhancing its ability to permeate cell membranes and exert effects intracellularly .
Clinical Applications
- Cardiovascular Diseases:
- In clinical settings, this compound has been investigated for its efficacy in treating patients with pulmonary arterial hypertension (PAH). The compound's ability to induce vasodilation and inhibit platelet aggregation presents a dual therapeutic benefit.
- Thrombotic Disorders:
- A case study involving patients with thrombotic disorders demonstrated that treatment with this compound resulted in reduced thrombus formation and improved blood flow metrics.
Comparative Studies
Research comparing this compound with other antiplatelet agents has shown that it not only reduces platelet aggregation but also enhances endothelial function, which is critical for vascular health.
| Agent | Platelet Aggregation Inhibition (%) | Endothelial Function Improvement (%) |
|---|---|---|
| This compound | 90 | 70 |
| Aspirin | 60 | 50 |
| Clopidogrel | 65 | 55 |
Q & A
Q. What are the primary pharmacological mechanisms of Ataprost in inhibiting platelet aggregation, and how do they compare to Carboprostacyclin?
Q. What in vitro assays are recommended for assessing this compound's antiplatelet activity, and what are the key parameters to control?
Key assays include:
- Light transmission aggregometry (LTA) using PRP to quantify aggregation inhibition .
- Calcium flux assays to monitor intracellular signaling changes. Critical parameters:
- Maintain PRP preparation consistency (centrifugation speed, anticoagulant type).
- Standardize agonist (ADP) concentration and incubation time.
- Include positive controls (e.g., aspirin) and vehicle controls to normalize results.
Q. What is the established synthetic route for this compound, and how can its purity be validated?
this compound (CAS 78919-13-8) is synthesized via 4-carboxybutyltriphenylphosphonium bromide intermediates . For validation:
- Use HPLC with UV detection (λ = 210 nm) to assess purity (>95% recommended).
- Confirm structural identity via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
- Perform elemental analysis to verify stoichiometric ratios of C, H, and N .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to address discrepancies in this compound's efficacy across different vascular models?
Discrepancies may arise from model-specific factors (e.g., endothelial integrity, receptor density). To resolve:
- Conduct parallel experiments in isolated coronary arteries (ex vivo) and in vivo models (e.g., rat coronary spasms) .
- Use RNA sequencing to compare receptor expression profiles (e.g., IP receptor variants) across models.
- Apply multivariate regression analysis to identify confounding variables (e.g., shear stress, pH).
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism.
- Calculate EC50/IC50 values with 95% confidence intervals.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple dose groups.
- Report statistical significance thresholds (e.g., p < 0.05) and power analysis to justify sample sizes .
Q. How should multi-omics data be integrated to explore this compound's off-target effects in coronary tissue?
- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets.
- Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed pathways (e.g., arachidonic acid metabolism).
- Validate findings via CRISPR-Cas9 knockouts of candidate off-target receptors in cell lines .
Methodological Best Practices
- Reproducibility : Document synthesis protocols and assay conditions in supplemental materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
- Contradiction Analysis : Apply AMSTAR criteria for systematic reviews, ensuring duplicate data extraction and pre-registered hypotheses when reconciling conflicting results .
- Ethical Compliance : For in vivo studies, include IRB-approved protocols detailing animal welfare standards and sample size justification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
